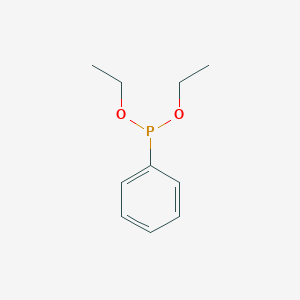

Diethyl phenylphosphonite

Descripción

Contextualizing Diethyl Phenylphosphonite within Contemporary Organophosphorus Chemistry

Organophosphorus chemistry, a field that began with the synthesis of the first organophosphorus cholinesterase inhibitor, tetraethylpyrophosphate, in 1854, has evolved into a cornerstone of modern chemical science. scispace.com These compounds, organic derivatives of phosphorus, are integral to numerous applications, from agriculture to pharmaceuticals. scispace.comnih.gov this compound, with its distinct P-C and P-O bonds, exemplifies the versatility of this class of molecules. It serves as a crucial intermediate and building block in the synthesis of more complex organophosphorus compounds, including phosphonates and phosphinates. researchgate.netresearchgate.net Its chemistry is characterized by the reactivity of the phosphorus(III) center, which can undergo a variety of reactions such as oxidation, substitution, and coordination to metal centers. researchgate.net This reactivity makes it a valuable reagent in contemporary organophosphorus research, contributing to the development of novel compounds with tailored electronic and steric properties.

Historical Trajectory and Evolution of this compound Research

Significance of this compound in Modern Synthetic Methodologies

This compound has proven to be a significant asset in the toolbox of modern synthetic chemists. Its utility is particularly evident in the realm of catalysis, where it can function as a ligand for transition metals. The phosphorus atom's lone pair of electrons allows it to coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complex.

One of the notable applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, which forms a carbon-phosphorus bond. researchgate.netresearchgate.net This reaction is a powerful tool for the synthesis of arylphosphonates. Furthermore, this compound is employed in the synthesis of unsymmetrical bisphosphoric analogs of α-amino acids under mild, catalyst-free conditions, showcasing its utility in user-friendly synthetic procedures. researchgate.net Its role as a precursor in these and other transformations underscores its importance in constructing complex molecular architectures.

Interdisciplinary Relevance of this compound in Materials Science and Energy Applications

The influence of this compound extends beyond traditional organic synthesis into the interdisciplinary fields of materials science and energy. Its phosphorus content makes it a valuable component in the development of flame retardants. When incorporated into polymers, it can enhance their thermal stability and reduce flammability. researchgate.net For example, a novel flame retardant additive, aluminum ethylphenylphosphinate, was synthesized from this compound and has been shown to improve the fire retardancy of epoxy resins. researchgate.net

In the realm of energy storage, this compound is being explored as a crucial electrolyte additive in lithium-ion batteries. researchgate.netgoogle.com Research has demonstrated that it can contribute to the formation of a stable solid electrolyte interphase (SEI) and cathode electrolyte interphase (CEI). google.com This leads to improved cycling performance and stability of lithium metal batteries by inhibiting the growth of lithium dendrites and suppressing the decomposition of the electrolyte. google.com A 2017 study highlighted its role in enhancing the electrochemical performance of Li/LiMn2O4 cells at elevated temperatures by tailoring the cathode interface. trilinkbiotech.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

diethoxy(phenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O2P/c1-3-11-13(12-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDJLKVICMLVJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(C1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061840 | |

| Record name | Diethyl phenylphosphonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | Diethyl phenylphosphonite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13801 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1638-86-4 | |

| Record name | Diethyl phenylphosphonite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonous acid, P-phenyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001638864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl phenylphosphonite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonous acid, P-phenyl-, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl phenylphosphonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl phenylphosphonite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Diethyl Phenylphosphonite and Its Derivatives

Mechanistic Investigations of Diethyl Phenylphosphonite Synthesis Pathways

Understanding the underlying mechanisms of synthetic pathways is crucial for optimizing reaction conditions and expanding the scope of accessible molecules. The formation of the Carbon-Phosphorus (C-P) bond in this compound is accomplished through several key mechanistic routes.

A modern approach to C-P bond construction involves the use of Electron-Donor-Acceptor (EDA) complexes. beilstein-journals.org These complexes, formed between an electron-rich donor and an electron-deficient acceptor, can be activated by visible light to initiate radical reactions under mild conditions, often without the need for traditional photocatalysts. beilstein-journals.orgmdpi.com

In the synthesis of Diethyl Phenylphosphonate (B1237145), a derivative of this compound, an EDA complex is formed between a diaryliodonium salt (the electron acceptor) and triethylphosphite (the electron donor). beilstein-journals.org The interaction is characterized by weak halogen bonds where the lone-pair electrons of the phosphorus atom interact with the σ* orbitals of the C-I bonds. beilstein-journals.org Upon irradiation with visible light, a single electron transfer (SET) occurs within the EDA complex, leading to the formation of radical intermediates that ultimately yield the desired arylphosphonate. nih.govbeilstein-journals.org This method allows for the direct formation of a variety of arylphosphonates from the simple combination of diaryliodonium salts and phosphite (B83602) esters. beilstein-journals.org

Table 1: Key Features of EDA Complex Initiated Synthesis

| Feature | Description |

|---|---|

| Initiation | Visible light irradiation |

| Electron Donor | Triethylphosphite |

| Electron Acceptor | Diphenyliodonium trifluoromethanesulfonate |

| Key Intermediate | Radical ion pair |

| Advantages | Mild reaction conditions, avoids transition metal catalysts |

The SRN1 (substitution nucleophilic, radical, chain) mechanism provides a powerful pathway for the arylation of phosphites to yield arylphosphonates like Diethyl Phenylphosphonate. orgsyn.org This reaction is particularly attractive due to its high yields, clean reaction profile, and straightforward work-up. orgsyn.orgorgsyn.org

The process is initiated by the formation of a radical anion from an aryl halide. This radical anion then fragments to generate an aryl radical and a halide ion. The aryl radical subsequently couples with a nucleophile, such as the diethyl phosphite anion, to form a new radical anion. This new radical anion then transfers an electron to another molecule of the starting aryl halide, propagating the chain reaction and forming the final product. orgsyn.orgchim.it This method has been successfully applied to a range of aryl iodides, although aryl bromides are noted to be significantly less reactive. orgsyn.org

Table 2: Steps in the SRN1 Mechanism for Diethyl Phenylphosphonate Synthesis

| Step | Description |

|---|---|

| Initiation | Formation of the aryl halide radical anion. |

| Propagation 1 | Fragmentation of the radical anion to an aryl radical. |

| Propagation 2 | Coupling of the aryl radical with the diethyl phosphite anion. |

| Propagation 3 | Electron transfer from the product radical anion to a new aryl halide molecule. |

Palladium catalysis is a cornerstone of modern organic synthesis and has been effectively employed for the formation of C-P bonds in aryl phosphonates. These reactions typically involve the cross-coupling of aryl halides or nonaflates with P(O)H compounds, such as diethyl phosphite. nih.govacs.org Mechanistic studies have shown that an excess of the P(O)H coupling partner is often required to reduce the palladium(II) catalyst to the active palladium(0) species and to act as a ligand. acs.org

The catalytic cycle generally proceeds through an oxidative addition of the aryl electrophile to the Pd(0) complex. This is followed by coordination of the phosphorus nucleophile and subsequent reductive elimination to afford the C-P coupled product and regenerate the Pd(0) catalyst. nih.gov The efficiency of these reactions can be significantly enhanced by the addition of halide ions, such as iodide, which can accelerate the reaction rate. nih.govacs.org

In a move towards more sustainable and cost-effective synthetic methods, metal-free strategies for C-P bond formation have gained considerable attention. This compound has been utilized as a key reagent in such transformations. For instance, Cs2CO3-promoted phosphorylations or phosphinylations of 1,1-dibromo-1-alkenes with this compound provide a direct route to valuable alkynylphosphine oxides under metal-free conditions. organic-chemistry.orgorganic-chemistry.orgacs.org

More recently, a photocatalyzed, transition-metal-free approach for the phosphinylation of alkyl halides has been developed. chinesechemsoc.org This method addresses the limitations of the traditional Michaelis-Arbuzov reaction, which often requires high temperatures and is mainly applicable to primary alkyl halides. chinesechemsoc.orgpurdue.edu By using a photocatalyst, the reaction can proceed at room temperature and is applicable to a broader range of substrates, including primary, secondary, and even sterically hindered tertiary alkyl bromides. chinesechemsoc.org

The Michaelis-Arbuzov reaction is a classical and widely used method for the synthesis of phosphonates, phosphinates, and phosphine (B1218219) oxides. nih.govwikipedia.org The reaction involves the nucleophilic attack of a trivalent phosphorus ester, such as a phosphonite, on an alkyl halide. wikipedia.org This initial SN2 attack forms a phosphonium (B103445) salt intermediate. The displaced halide anion then attacks one of the alkyl groups on the phosphorus, leading to the formation of the pentavalent phosphorus product and a new alkyl halide. wikipedia.org

While the traditional Michaelis-Arbuzov reaction is a thermal process, variations have been developed, including photo-Arbuzov rearrangements. eurekaselect.com Furthermore, palladium-catalyzed versions of the Michaelis-Arbuzov reaction have been reported, which allow for the use of aryl halides and can proceed under milder conditions. organic-chemistry.org These advancements have significantly expanded the scope and utility of this fundamental C-P bond-forming reaction. nih.gov

Novel Approaches to this compound Functionalization

The functionalization of this compound and its derivatives opens up possibilities for creating new molecules with tailored properties. One such approach is the iridium-catalyzed C-H borylation of diethyl phenylphosphonate. This reaction leads to a mixture of borylated aryl phosphonates, which can then be used as nucleophilic reagents in subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate a variety of biarylmonophosphonates. researchgate.net

Another innovative strategy involves a three-component coupling reaction using arynes, phosphites, and alkynes to synthesize aryl(alkynyl)phosphinates. acs.org This metal-free reaction proceeds smoothly and tolerates a wide range of functional groups, providing a straightforward route to diverse and valuable phosphorus-containing compounds. acs.org The resulting alkynyl phosphinates can be further transformed, demonstrating the synthetic utility of this functionalization method. acs.org

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Diethyl phenylphosphonate |

| Triethylphosphite |

| Diphenyliodonium trifluoromethanesulfonate |

| Aryl iodide |

| Aryl bromide |

| Diethyl phosphite |

| Aryl nonaflate |

| 1,1-dibromo-1-alkenes |

| Alkyl halide |

| Alkyl bromide |

| Aryne |

| Alkyne |

| Aryl(alkynyl)phosphinates |

| Biarylmonophosphonates |

| Diphenylphosphine oxide |

Synthesis of Unsymmetric Bisphosphoric Analogs

A significant area of research has been the synthesis of unsymmetric bisphosphoric analogs, where this compound serves as a key phosphorus nucleophile. A user-friendly, one-pot procedure has been developed for the synthesis of unsymmetric phosphonyl–phosphinyl and phosphonyl–phosphinoyl analogs of N-protected 1-aminobisphosphonates. rsc.orgresearchgate.netnih.gov This method involves the reaction of α-ethoxy derivatives of phosphorus analogs of α-amino acids with triphenylphosphonium tetrafluoroborate (B81430) and a suitable phosphorus nucleophile like this compound. rsc.orgresearchgate.netnih.gov

This approach offers several advantages, including mild, catalyst-free reaction conditions and good to very good yields, typically ranging from 53–91%. rsc.orgresearchgate.netnih.gov The reactions are generally carried out at temperatures from room temperature to 40 °C with reaction times of 1 to 6 hours. rsc.orgresearchgate.netnih.gov The progress of these reactions can be conveniently monitored using ³¹P NMR spectroscopy to identify the transient phosphonium salt intermediates. rsc.orgresearchgate.net This strategy has been successfully applied to synthesize a diverse range of 13 different models of N-protected unsymmetric bisphosphoric analogs of α-amino acids. rsc.orgsciprofiles.com For instance, the phosphonyl–phosphinyl derivative of phenylglycine was synthesized with a 62% yield in a one-pot reaction at room temperature over 24 hours. nih.gov

This methodology stands out for its efficiency and versatility in creating the P-C-P skeleton, which is crucial for the biological activity of these compounds due to its resistance to enzymatic hydrolysis. nih.gov

Reaction Conditions for Synthesis of Unsymmetric Bisphosphoric Analogs

| Parameter | Condition |

|---|---|

| Reactants | α-ethoxy derivatives of phosphorus analogs of α-amino acids, triphenylphosphonium tetrafluoroborate, this compound |

| Catalyst | Catalyst-free |

| Temperature | Room temperature to 40 °C |

| Time | 1 to 6 hours |

Incorporation into Complex Molecular Architectures

This compound is a valuable reagent for introducing the phosphonate (B1237965) moiety into complex organic molecules. Its utility is highlighted in the synthesis of hierarchically porous titanium(IV) phosphonates (HPTPs). rsc.org In these materials, the nature of the phosphonate precursor, such as diethyl phenylphosphonate, influences the morphology of the resulting nanocomposites. rsc.org For example, when incorporated into a polystyrene (PS) matrix, diethyl phenylphosphonate leads to the formation of larger filler aggregates compared to diethyl benzylphosphonate, a distinction attributed to differences in molecular mobility. rsc.org The presence of P-O-Ti bonds, crucial for the structure of these metal-organic frameworks (MOFs), is confirmed by FTIR and ³¹P NMR spectroscopy. rsc.org

The classical Michaelis-Arbuzov reaction, a cornerstone of phosphonate synthesis, remains a frequently used method for creating phosphorus-carbon bonds. researchgate.net This reaction can be adapted for the synthesis of various complex structures. Furthermore, this compound has been employed as an electrolyte additive to enhance the performance of lithium-ion batteries by forming a protective cathode electrolyte interface on the surface of the LiMn₂O₄ cathode. researchgate.net

Green Chemistry Principles in this compound Synthesis

In line with the growing emphasis on sustainable chemical practices, green chemistry principles are being increasingly applied to the synthesis of this compound and its derivatives.

Microwave-Assisted and Solvent-Free Conditions

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products. wisdomlib.org This technique, particularly when conducted under solvent-free conditions, represents an environmentally benign approach to chemical synthesis. wisdomlib.orgnih.gov The P–C coupling of diethyl phosphite with bromoarenes, a variant of the Hirao reaction, can be efficiently performed using a palladium acetate (B1210297) catalyst under microwave irradiation and often without a solvent. rsc.org This "green" method provides a direct route to diethyl arylphosphonates. rsc.org

Solvent-free and microwave-assisted methods have been successfully used for various organic transformations, including the synthesis of N-substituted aldimines and the ring-opening of epoxides, demonstrating the broad applicability of this sustainable approach. nih.govorganic-chemistry.org These reactions are typically rapid, with reaction times often under 10 minutes, and proceed with high efficiency. organic-chemistry.org

Advantages of Microwave-Assisted Solvent-Free Synthesis

| Feature | Benefit |

|---|---|

| Speed | Reduced reaction times |

| Yield | Often higher yields |

| Purity | Fewer byproducts, cleaner reactions |

Sustainable Catalyst Systems for this compound Production

The development of sustainable catalyst systems is another key aspect of green chemistry in phosphonate production. Research has focused on replacing traditional catalysts with more environmentally friendly and recyclable alternatives. For the Hirao reaction, a P-ligand-free palladium(II) acetate catalyst has been shown to be effective for the P-C coupling of diethyl phosphite with bromoarenes. rsc.org This eliminates the need for phosphine ligands, which can be toxic and expensive.

Furthermore, advancements in catalysis have led to the use of nano-catalysts, such as nano silica-supported BF₃ and nano CaO, for the synthesis of various phosphonates. rsc.org These catalysts offer high efficiency and can often be easily separated and reused. The use of micellar catalysis, where reactions are carried out in water with the help of surfactants, is another promising green approach that minimizes the use of organic solvents and allows for catalyst recycling. acsgcipr.org

Reaction Dynamics and Mechanistic Elucidation of Diethyl Phenylphosphonite Transformations

Detailed Reaction Mechanisms and Kinetics

The transformations of diethyl phenylphosphonite often proceed through complex mechanisms involving reactive intermediates. Kinetic studies are instrumental in unraveling these pathways.

The autoxidation of this compound is a radical chain process that leads to the formation of the corresponding phosphonate (B1237965). oup.comrsc.org Kinetic studies on the radical-initiated autoxidation of dialkyl phenylphosphonites in solvents like o-dichlorobenzene have provided significant insights into the mechanism. oup.com The reaction is typically initiated by a radical source, such as 2,2'-azobisisobutyronitrile (AIBN), which upon thermal decomposition generates initiating radicals. oup.com

The autoxidation of dimethyl phenylphosphonite, a related compound, was found to yield dimethyl phenylphosphonate (B1237145) quantitatively. oup.com The reaction rate shows a first-order dependence on the concentration of both the phosphonite and the initiator (AIBN), but a zero-order dependence on oxygen pressure. oup.com This suggests a mechanistic similarity to the autoxidation of phosphites and implies that the termination step may be unimolecular. oup.com The proposed mechanism involves the generation of organic alkyl radicals which then react with molecular oxygen to form peroxy radicals. nih.gov These peroxy radicals propagate the chain reaction. oup.comnih.gov

Initiation: AIBN decomposes to form radicals (R•).

Propagation:

R• + PhP(OEt)₂ → R-PhP(OEt)₂• (Phosphoranyl radical intermediate)

R-PhP(OEt)₂• + O₂ → R-PhP(OEt)₂(OO•)

This is followed by a series of steps leading to the formation of diethyl phenylphosphonate and regeneration of a radical carrier.

A study on triethylborane (B153662) (Et₃B) initiation highlights that the product of autoxidation, in that case diethyl(ethylperoxy)borane (Et₂BOOEt), can act as a more efficient initiator than the primary Et₃B/O₂ system, suggesting a complex interplay of intermediates. whiterose.ac.uk

Table 1: Kinetic Data for the Autoxidation of Dimethyl Phenylphosphonite at 60.0°C

| [PhP(OMe)₂] (M) | [AIBN] (M) x 10³ | Initial Rate (d[O₂]/dt) (M/sec) x 10⁶ | Pseudo-first-order rate constant (k) (sec⁻¹) x 10⁴ |

|---|---|---|---|

| 0.200 | 5.94 | 2.31 | 3.22 |

| 0.420 | 5.55 | 4.42 | 6.17 |

| 0.100 | 5.55 | 4.42 | 6.15 |

Data adapted from a kinetic study on dimethyl phenylphosphonite autoxidation in o-dichlorobenzene. oup.com

Traditional nucleophilic phosphinylation reactions, like the Michaelis-Arbuzov reaction, often require high temperatures and are limited in scope. chinesechemsoc.org Modern photoredox catalysis offers a milder, radical-based alternative for forming C-P bonds. chinesechemsoc.orgnih.gov These reactions can proceed at room temperature under visible light irradiation, significantly expanding the utility of phosphonites like this compound. chinesechemsoc.org

A proposed mechanism for the photocatalyzed phosphinylation of alkyl halides involves a radical-polar crossover. chinesechemsoc.orgnih.gov The process can be summarized as:

Photocatalyst Excitation: A photocatalyst (e.g., an iridium or organic dye complex) absorbs light and reaches an excited state.

Radical Generation: The excited photocatalyst engages in a single-electron transfer (SET) with an alkyl halide, generating an alkyl radical.

Radical Addition: The alkyl radical adds to the phosphorus atom of this compound, forming a phosphoranyl radical intermediate.

Radical-Polar Crossover: This key step involves the single-electron oxidation of the phosphoranyl radical intermediate to a phosphonium (B103445) cation. chinesechemsoc.org

Final Product Formation: The phosphonium cation then undergoes dealkylation (an Arbuzov-type process) to yield the final phosphinate product.

This methodology has been successfully applied to primary, secondary, and even sterically hindered tertiary alkyl bromides. chinesechemsoc.org The use of additives can be crucial for achieving high yields. chinesechemsoc.org This radical/polar crossover strategy enables the construction of complex molecules under remarkably mild and redox-neutral conditions. nih.govrsc.org

Table 2: Example of Photoredox-Catalyzed Phosphinylation

| Reactants | Catalyst System | Conditions | Product Type |

|---|---|---|---|

| Alkyl Bromide + Dimethyl Arylphosphonite | 1,2,3,5-tetrakis(diphenylamino)-4,6-dicyanobenzene (1 mol %), diisopropylethylamine (20 mol %), lithium benzoate (B1203000) (150 mol %) | Blue LED light, room temperature, 18 h | Alkyl(aryl)phosphinate |

Based on a protocol for the photocatalyzed phosphinylation of alkyl halides. chinesechemsoc.org

Stereochemical Aspects of this compound Reactions

Reactions involving a stereogenic phosphorus center, as can be the case in transformations of this compound derivatives, are of significant interest for asymmetric synthesis. The stereochemical outcome—retention or inversion of configuration—provides crucial information about the reaction mechanism.

Bimolecular nucleophilic substitution (Sₙ2) reactions at a phosphorus center generally proceed with inversion of configuration. mdpi.com For instance, the methanolysis of enantiomerically pure O,S-diethyl phenylphosphonothioate, a compound structurally related to this compound, occurs with complete inversion of configuration at the phosphorus center. acs.org This outcome is consistent with an Sₙ2-like mechanism where the incoming nucleophile (methoxide) attacks the phosphorus atom opposite to the leaving group (ethanethiolate). acs.org The presence of metal ion catalysts such as La(III) or Zn(II) did not alter this stereochemical pathway. acs.org

In contrast, bimolecular electrophilic substitution (Sₑ2) reactions at a phosphorus center are known to proceed with retention of configuration. mdpi.com The stereochemistry of reactions like the Michaelis-Arbuzov reaction can be complex and dependent on the specific substrates and conditions. mdpi.com For example, the alkylation of an optically active ethyl trimethylsilyl (B98337) phenylphosphonite with an alkyl halide was reported to proceed with retention of configuration at the phosphorus atom. mdpi.com The stereochemical course is often determined by the geometry of the intermediates and transition states involved. mdpi.com

Influence of Reaction Conditions on this compound Reactivity

The outcome and rate of reactions involving this compound are highly sensitive to the reaction conditions, including the choice of solvent and the temperature.

Solvents can profoundly influence the rate and mechanism of chemical reactions by differentially solvating the ground state (reactants) and the transition state. nih.govnih.gov In reactions involving charge separation or charge dispersal in the transition state, solvent polarity is a key factor.

For phospho group transfer reactions, moving from water to a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) can lead to dramatic rate accelerations. nih.gov This is often due to the destabilization of the anionic nucleophile in the ground state and significant stabilization of the transition state by the dipolar aprotic solvent. nih.gov For instance, the hydrolysis of some phosphate (B84403) esters is accelerated by factors of up to 10⁹ when moving from water to non-polar aprotic solvents like cyclohexane. nih.gov

Conversely, in some cases, reaction rates can decrease with increasing proportions of an organic cosolvent in aqueous mixtures, especially if the transition state is more charged and better solvated by water than the reactants. nih.gov In the context of this compound, which is sensitive to hydrolysis, anhydrous solvents are typically required for most of its transformations, such as in autoxidation studies where o-dichlorobenzene is used or in Grignard reactions. oup.com The choice of solvent can also affect the pathways of photochemical reactions by modifying the energies and lifetimes of excited states. nih.gov

Temperature is a critical parameter that affects reaction kinetics according to the Arrhenius equation. However, the influence of temperature can be more complex than a simple increase in rate with temperature. mdpi.com

In some radical reactions involving organophosphorus compounds, a non-linear, V-shaped temperature dependence has been observed. mdpi.com For example, the reaction of hydroxyl radicals with dimethyl methylphosphonate (B1257008) (DMMP) exhibits negative temperature dependence (rate decreases as temperature increases) in the low-temperature range (295–530 K) and positive temperature dependence at higher temperatures (530–837 K). mdpi.com This behavior indicates a change in the dominant reaction mechanism with temperature, likely involving the formation of a thermally unstable intermediate complex at lower temperatures. mdpi.com

For the autoxidation of dialkyl phenylphosphonites, studies are typically conducted at specific elevated temperatures (e.g., 60-80°C) to ensure a sufficient rate of radical initiation from AIBN. oup.com In preparative reactions, such as the Michaelis-Arbuzov reaction, temperature must be carefully controlled to achieve the desired transformation while preventing side reactions or decomposition.

Table 3: Temperature Dependence of the Rate Constant for the Reaction of OH Radicals with Dimethyl Methylphosphonate (DMMP)

| Temperature Range (K) | Temperature Dependence | Apparent Activation Energy |

|---|---|---|

| 295–530 | Negative (Rate decreases with increasing T) | Negative |

| 530–837 | Positive (Rate increases with increasing T) | Positive |

Illustrative data based on the behavior of a related organophosphorus compound, demonstrating complex temperature effects. mdpi.com

Advanced Spectroscopic and Computational Characterization of Diethyl Phenylphosphonite Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and direct tool for studying organophosphorus compounds. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its oxidation state, coordination number, and the electronic nature of its substituents. For Diethyl phenylphosphonite, a trivalent phosphorus (P(III)) compound, the ³¹P NMR signal appears in a characteristic downfield region.

This technique is crucial for real-time reaction monitoring, particularly for tracking the common oxidation of this compound to its pentavalent (P(V)) phosphonate (B1237965) analogue, Diethyl phenylphosphonate (B1237145). The significant difference in chemical shifts between the P(III) starting material and the P(V) product allows for unambiguous quantification and kinetic analysis. Research indicates that phosphonite intermediates can be clearly distinguished by their signals around δ 110–120 ppm, while the resulting oxidized phosphonates appear much further upfield at δ 20–30 ppm.

Table 1: Comparative ³¹P NMR Chemical Shifts for Reaction Monitoring

| Compound Type | Phosphorus Oxidation State | Typical Chemical Shift (δ) Range | Notes |

| Phenylphosphonite | P(III) | ~110 – 120 ppm | Characteristic of the starting material or phosphonite intermediates. |

| Phenylphosphonate | P(V) | ~20 – 30 ppm | Characteristic of the oxidation product. |

This clear spectral separation enables researchers to easily monitor the progress of reactions involving this compound, such as its oxidation, hydrolysis, or participation in catalytic cycles.

While ³¹P NMR probes the phosphorus center directly, ¹H and ¹³C NMR spectroscopy provide essential information for elucidating the full structure of this compound and its derivatives. These techniques confirm the identity of the organic moieties attached to the phosphorus atom.

For this compound (C₆H₅P(OCH₂CH₃)₂), the ¹H NMR spectrum is expected to show distinct signals for the aromatic phenyl protons and the aliphatic ethoxy protons. The ethoxy groups would present as a characteristic triplet for the terminal methyl (–CH₃) protons and a more complex multiplet for the methylene (B1212753) (–OCH₂–) protons, which is typically a doublet of quartets due to coupling with both the neighboring methyl protons and the phosphorus nucleus. The phenyl protons would appear as multiplets in the aromatic region of the spectrum.

Similarly, the ¹³C NMR spectrum would show characteristic signals for the methyl, methylene, and various phenyl carbons. The carbons of the ethoxy groups and the phenyl carbon directly attached to the phosphorus atom (C-ipso) would exhibit splitting due to C-P coupling, providing further structural confirmation. While fully assigned spectra for this compound itself are not widely published, the spectra of its many derivatives are used extensively to confirm their structures following synthesis. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule and for tracking the progress of a reaction. The IR spectrum of this compound displays characteristic absorption bands corresponding to its constituent bonds. pressbooks.publibretexts.org The P-O-C linkage, a defining feature of the molecule, gives rise to a strong absorption in the 1050–950 cm⁻¹ region.

Monitoring the oxidation of this compound to Diethyl phenylphosphonate is a common application of IR spectroscopy. This transformation is easily followed by observing the appearance of a very strong absorption band corresponding to the newly formed phosphoryl (P=O) group, which typically appears around 1250 cm⁻¹.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |

| P-O-C | Stretch | 1050 - 950 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its structure through the fragmentation patterns generated upon ionization. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy, verifying the molecular formula C₁₀H₁₅O₂P (exact mass: 198.08097 Da). nih.gov

The fragmentation of this compound under electron ionization (EI) typically proceeds through cleavage of the bonds adjacent to the oxygen and phosphorus atoms. libretexts.orgmiamioh.eduuou.ac.in Common fragmentation pathways include the loss of ethoxy or ethyl radicals, or the elimination of neutral molecules like ethene.

Table 3: Plausible Mass Spectrometry Fragments of this compound

| Ion (m/z) | Identity | Plausible Origin |

| 198 | [M]⁺ | Molecular Ion |

| 170 | [M - C₂H₄]⁺ | McLafferty-type rearrangement and loss of ethene |

| 153 | [M - •OC₂H₅]⁺ | Loss of an ethoxy radical |

| 125 | [C₆H₅POH]⁺ | Loss of two ethene molecules |

Electrochemical Impedance Spectroscopy (EIS) in Applied Contexts

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate interfacial phenomena, particularly in electrochemical systems like batteries. Research has demonstrated the utility of this compound (DEPP) as a novel electrolyte additive to enhance the performance and lifespan of lithium-ion batteries, specifically those with LiMn₂O₄ cathodes, at elevated temperatures.

In this context, EIS is employed to study the properties of the cathode-electrolyte interphase (CEI), a thin film that forms on the cathode surface during cycling. acs.org Studies show that DEPP is preferentially oxidized on the cathode surface compared to the standard carbonate solvents in the electrolyte. This process forms a stable and robust protective film. acs.org EIS measurements, typically represented as Nyquist plots, reveal changes in the interfacial impedance. Cells containing the DEPP additive consistently show a more stable and lower charge-transfer resistance (Rct) after prolonged cycling at high temperatures compared to cells with the baseline electrolyte. acs.org This lower impedance facilitates more efficient Li-ion transport across the interface and is attributed to the protective film formed by DEPP, which suppresses the continuous decomposition of the electrolyte and protects the cathode material. acs.org

Table 4: Conceptual Application of EIS in Battery Analysis

| System | Condition | Typical Charge Transfer Resistance (Rct) | Interpretation |

| Baseline Electrolyte | After 450 cycles @ 55°C | High and Increased | Unstable CEI, continuous electrolyte decomposition. acs.org |

| Electrolyte + DEPP | After 450 cycles @ 55°C | Lower and Stabilized | Formation of a stable, protective CEI by DEPP. acs.org |

X-ray Diffraction Studies of this compound Complexes

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. While this compound is a liquid at room temperature, X-ray crystallography is essential for characterizing the solid metal-organic complexes it forms. In these complexes, this compound acts as a monodentate ligand, coordinating to a metal center through its phosphorus atom.

Table 5: Selected Crystallographic Data for a this compound Complex

| Compound | Hydridotetrakis(this compound)cobalt(I) |

| Formula | HCo[P(C₆H₅)(OC₂H₅)₂]₄ |

| Coordination Geometry | Distorted Trigonal Bipyramidal |

| Key Structural Feature | The hydride ligand occupies a specific coordination site, with the Co atom positioned 0.49 Å from the equatorial plane of three P atoms. scispace.com |

| Significance | Confirms the ability of this compound to act as a ligand and provides insight into the stereochemistry of its metal complexes. scispace.com |

These X-ray diffraction studies are fundamental to understanding the steric and electronic properties of this compound as a ligand in the fields of coordination chemistry and catalysis.

Computational Chemistry and Theoretical Studies of this compound

Computational chemistry has become an indispensable tool for elucidating the intricate properties and behaviors of organophosphorus compounds like this compound (DEPP). These theoretical studies provide molecular-level insights that are often difficult to obtain through experimental methods alone. By employing a range of computational techniques, researchers can model the electronic structure, dynamic behavior, and reactivity of DEPP, offering predictive power and a deeper understanding of its chemical nature. These methods are particularly valuable in fields such as materials science, where DEPP is explored as a functional additive, and in catalysis, for understanding reaction mechanisms.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. als-journal.comnih.gov It has been widely applied to predict molecular properties, study reaction mechanisms, and understand chemical reactivity. nih.govmdpi.com DFT calculations are central to understanding the role of this compound in various chemical systems, particularly in applications like lithium metal batteries.

In the context of battery electrolytes, DFT studies have been employed to analyze the electronic properties of DEPP and compare them with conventional carbonate solvents. researchgate.net The reactivity of an electrolyte component is closely related to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher HOMO energy indicates a greater propensity for oxidation, while a lower LUMO energy suggests a greater propensity for reduction.

Computational studies have shown that DEPP possesses a higher HOMO energy level compared to common electrolyte solvents, and a LUMO energy that is lower. This electronic structure dictates its electrochemical behavior. For instance, as an electrolyte additive, DEPP is preferentially oxidized on the cathode surface and preferentially reduced on the lithium anode surface compared to the main solvent molecules. researchgate.net This preferential decomposition is crucial for its function, as it leads to the formation of a stable protective layer known as the solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. researchgate.netdntb.gov.ua These layers inhibit further electrolyte decomposition and prevent the growth of lithium dendrites, which can cause battery failure. researchgate.net

| Compound | Computational Method | Predicted Property | Key Finding | Reference |

|---|---|---|---|---|

| This compound (DEPP) | DFT | HOMO/LUMO Energies | DEPP has a higher HOMO and lower LUMO energy compared to carbonate solvents, leading to its preferential decomposition. | researchgate.net |

| DEPP in Electrolytes | DFT | Decomposition Pathway | DFT calculations support the preferential oxidation and reduction of DEPP to form protective SEI and CEI films. | researchgate.netdntb.gov.ua |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the dynamic evolution of a system, offering insights into processes such as solvation, diffusion, and conformational changes.

In the study of this compound as an electrolyte additive, MD simulations have been instrumental in revealing its impact on the dynamic processes at the electrode-electrolyte interface. researchgate.net For example, MD simulations can elucidate the structure of the Li⁺ solvation sheath—the cluster of solvent molecules and anions surrounding a lithium ion. The composition and stability of this sheath are critical for ion transport and the desolvation process that must occur before lithium plating.

Simulations have shown that additives like DEPP can modify the Li⁺ solvation structure, weakening the coordination of solvent molecules. researchgate.net This alteration can lower the energy barrier for desolvation and increase the migration rate of lithium ions, which is beneficial for battery performance. researchgate.net Furthermore, MD simulations help visualize and understand the formation of a robust and stable SEI layer, a dynamic process involving the decomposition products of DEPP. By tracking the interactions between different molecular species, these simulations provide a direct correlation between the electrolyte composition and the properties of the resulting interphase layers. researchgate.net

| System | Simulation Type | Investigated Process | Key Finding from MD Simulation | Reference |

|---|---|---|---|---|

| DEPP in Lithium Battery Electrolyte | MD | Li⁺ Solvation and Transport | DEPP alters the Li⁺ solvation sheath, which can decrease the desolvation energy barrier and enhance ion migration. | researchgate.net |

| DEPP-containing Electrolyte | MD | SEI/CEI Formation | Simulations demonstrate how DEPP decomposition products contribute to the formation of a stable and dense protective film on electrode surfaces. | researchgate.net |

Understanding the precise step-by-step mechanism of a chemical reaction is a primary goal of chemical research. Computational approaches offer powerful tools for this purpose, allowing researchers to map out reaction pathways, identify transition states, and characterize reactive intermediates. smu.edu Techniques such as Intrinsic Reaction Coordinate (IRC) following can delineate the energetic profile along a reaction path, connecting reactants, transition states, and products. smu.edu

For systems involving this compound, computational studies are key to unraveling its reaction mechanisms. In its role as a battery additive, computational analysis confirms that DEPP is preferentially decomposed over other electrolyte components. researchgate.net This preferential reactivity is the cornerstone of its function in forming protective SEI and CEI layers. The mechanism involves the reduction of DEPP at the anode and its oxidation at the cathode, processes that can be modeled to understand the resulting decomposition products and their role in film formation. researchgate.net

In other chemical contexts, computational methods have been used to explore the reactivity of related phosphonite ligands in transition metal complexes. For instance, a combined spectroscopic and computational study on an iridium(III) complex containing a phenyl phenylphosphonite ligand proposed an excited-state inter-ligand proton transfer (ESILPT) mechanism. nih.gov Such studies demonstrate the power of computation in elucidating complex, multi-step reaction dynamics that would be challenging to resolve experimentally. Furthermore, the synthesis of complex molecules involving DEPP, such as in one-pot reactions to form aminobisphosphonates, can be better understood by identifying reactive intermediates like phosphonium (B103445) salts through a combination of computational analysis and spectroscopic monitoring. researchgate.net

Computational chemistry is a vital partner to experimental spectroscopy. Theoretical calculations can predict various types of spectra, including NMR, IR, Raman, and UV-Vis, which aids in the interpretation of experimental data and the structural elucidation of molecules. tu-braunschweig.de Time-independent and time-dependent DFT are common approaches for calculating spectroscopic properties. tu-braunschweig.de

For organophosphorus compounds, ³¹P NMR spectroscopy is a particularly powerful characterization tool, and computational methods can accurately predict ³¹P chemical shifts. researchgate.net This is crucial for identifying phosphorus-containing species in a reaction mixture, including transient intermediates. researchgate.net For example, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate NMR parameters. als-journal.com

In studies of metal complexes incorporating phosphonite ligands, computational methods have been used to simulate absorption spectra. nih.gov By comparing the calculated spectrum with the experimental one, researchers can confirm the dominant species in solution and understand the electronic transitions responsible for the observed absorption bands. nih.gov This synergy between computational prediction and experimental measurement provides a more complete and validated picture of the molecular system's properties.

| Spectroscopic Technique | Computational Method/Approach | Predicted Property | Application | Reference |

|---|---|---|---|---|

| NMR (e.g., ³¹P, ¹H, ¹³C) | GIAO (Gauge-Independent Atomic Orbital) | Chemical Shifts, Coupling Constants | Structural elucidation and identification of reaction intermediates. | als-journal.comresearchgate.net |

| UV-Vis Absorption Spectroscopy | Time-Dependent DFT (TD-DFT) | Excitation Energies, Oscillator Strengths | Interpretation of electronic transitions and confirmation of molecular structure in solution. | nih.govtu-braunschweig.de |

| Infrared (IR) and Raman Spectroscopy | Harmonic/Anharmonic Frequency Calculations | Vibrational Frequencies and Intensities | Assignment of experimental vibrational bands to specific molecular motions. | tu-braunschweig.de |

Applications of Diethyl Phenylphosphonite in Advanced Chemical Synthesis

Catalysis and Ligand Design in Transition Metal Chemistry

The phosphorus atom in diethyl phenylphosphonite possesses a lone pair of electrons, making it an effective ligand for transition metals. This characteristic allows it to be used in the formation of coordination complexes that are active in various catalytic transformations.

This compound as a Ligand in Coordination Complexes

This compound serves as a ligand in the formation of several transition metal complexes, particularly with cobalt and iron. For instance, it reacts with anhydrous iron(II) chloride to form complexes like chlorobis(isocyanide)tris(this compound)iron(II) perchlorate. acs.org The structure of cis-dihydridotetrakis(this compound)iron(II) has been determined, showcasing the coordination of four this compound ligands to an iron(II) center. acs.org Spectral studies have also been conducted on the isomerization of such dihydridotetrakis(this compound)metal(II) complexes in solution. acs.org

In cobalt chemistry, halogenotetrakis(this compound)cobalt(II) complexes exhibit reactivity with carbon monoxide. acs.orgacs.org Laser flash photolysis studies on hydridotetrakis(this compound)cobalt(I) have shown that it can generate a transient, coordinatively unsaturated species, HCoP₃, which is a key intermediate in the catalytic double-bond migration of olefins. sci-hub.seoup.com The absolute rate constants for the coordination of this compound to this transient cobalt complex have been measured. sci-hub.se

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

This compound is a key reagent in palladium-catalyzed cross-coupling reactions, particularly in Hirao reactions, for the formation of C-P bonds. These reactions typically involve the coupling of a >P(O)H species with an aryl halide. While the classic Hirao reaction often uses diethyl phosphite (B83602), this compound and its derivatives can also participate. rsc.orgresearchgate.net

Improved protocols for the Hirao coupling have been developed to enhance substrate scope and reduce catalyst loading, for example, using a Pd(OAc)₂/dppf system. nih.gov Research has shown that in the absence of traditional phosphine (B1218219) ligands, the excess >P(O)H reagent, such as diethyl phosphite, can serve as the P-ligand in its trivalent tautomeric form. rsc.orgmdpi.com These reactions can be efficiently promoted by microwave irradiation under solvent-free conditions, representing a "greener" approach to synthesizing arylphosphonates. rsc.orgrsc.org

Iridium-Catalyzed C-H Borylation of this compound

While direct iridium-catalyzed C-H borylation of this compound is not extensively documented, the borylation of its oxidized counterpart, diethyl phenylphosphonate (B1237145), is well-studied. d-nb.infoncl.ac.uk This reaction serves as a powerful method for synthesizing phosphonate-substituted aryl boronate esters, which are versatile intermediates. ncl.ac.ukcam.ac.uk The iridium-catalyzed C-H borylation of diethyl phenylphosphonate can result in a nonselective mixture of 3-, 3,5-, and 4-boryl substituted products. d-nb.inforesearchgate.net However, the phosphonate (B1237965) group can also act as a directing group to achieve ortho-borylation under specific catalytic conditions. nih.govresearchgate.net For instance, using (COD)Ir(acac) as a catalyst allows for the preparation of ortho-phosphonate aryl boronic esters. nih.gov The regioselectivity is sensitive to steric and electronic effects of other substituents on the aromatic ring. nih.gov These borylated phosphonates can then be used in subsequent cross-coupling reactions, such as the Suzuki–Miyaura coupling, to generate highly substituted biarylmonophosphonates. d-nb.info

Role in Organic Synthesis and Reagent Development

This compound is a valuable reagent for introducing phosphorus into organic molecules, enabling the synthesis of various phosphonates and phosphinates and facilitating the formation of carbon-phosphorus bonds.

Phosphorylation and Phosphinylation Reactions

This compound is utilized in phosphorylation and phosphinylation reactions to create a range of organophosphorus compounds. A notable application is the efficient cesium carbonate (Cs₂CO₃)-promoted phosphinylation of 1,1-dibromo-1-alkenes under metal-free conditions. This reaction provides a practical, one-pot synthesis of valuable alkynylphosphine oxides in good to excellent yields. acs.orgorganic-chemistry.orgresearchgate.net This method highlights the utility of this compound in constructing C(sp)-P bonds, yielding products that are important precursors in medicinal chemistry and materials science. acs.org More recently, a photocatalyzed phosphinylation of alkyl halides using phosphonites, including dimethyl phenylphosphonite, has been developed, which proceeds at room temperature via a free radical mechanism and is applicable to primary, secondary, and tertiary alkyl halides. chinesechemsoc.org

C-P Bond Formation Methodologies

The formation of carbon-phosphorus (C-P) bonds is a fundamental transformation in organophosphorus chemistry, and this compound is a key player in several methodologies.

Transition-Metal-Catalyzed Reactions: As discussed previously, palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, are a primary method for forming aryl-phosphorus bonds using reagents derived from or analogous to this compound. rsc.orgnih.govrsc.org These methods have been refined to work under greener conditions, such as microwave heating without a solvent, and with lower catalyst loadings. rsc.orgnih.gov

Metal-Free Reactions: this compound is also employed in metal-free C-P bond formation. An efficient Cs₂CO₃-promoted reaction with various 1,1-dibromo-1-alkenes yields alkynylphosphinates and phosphine oxides. organic-chemistry.orgorganic-chemistry.org This transformation provides a powerful and practical tool for the one-pot synthesis of valuable phosphorus-containing alkynes without the need for transition metal catalysts. acs.orgorganic-chemistry.orgorganic-chemistry.org Additionally, visible-light-mediated, transition-metal-free approaches for the phosphonation of aryl halides have been developed, utilizing an electron-donor-acceptor (EDA) complex formed between a diaryliodonium salt and a phosphite. beilstein-journals.org

Synthesis of Phosphonic Acid Derivatives from Diethyl Phenylphosphonate

This compound serves as a precursor to diethyl phenylphosphonate, a key intermediate in the synthesis of various phosphonic acid derivatives. The conversion of the trivalent phosphonite to the pentavalent phosphonate can be readily achieved through oxidation. Once formed, diethyl phenylphosphonate can be transformed into phenylphosphonic acid and its derivatives through several established methods, primarily involving the cleavage of the ethyl ester groups.

One of the most common methods for this conversion is acidic hydrolysis . This process typically involves heating the diethyl phenylphosphonate with a strong concentrated acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr), often at reflux temperatures for several hours. researchgate.netgoogle.com The reaction proceeds by the protonation of the phosphoryl oxygen, followed by nucleophilic attack of a halide ion or water on the ethyl groups, leading to their cleavage and the formation of the corresponding phosphonic acid. researchgate.net However, for certain substituted phenylphosphonates, harsh acidic conditions can sometimes lead to undesired side reactions like P-C bond cleavage. researchgate.net

A milder and highly efficient alternative for the dealkylation of phosphonate esters is the McKenna reaction , which utilizes bromotrimethylsilane (B50905) (TMS-Br). researchgate.net This reaction is typically performed in a non-protic solvent like dichloromethane (B109758) or acetonitrile (B52724) at room temperature. The mechanism involves the silylation of the phosphoryl oxygen by TMS-Br, followed by the nucleophilic attack of the bromide ion on the ethyl group, forming a silylated intermediate. Subsequent treatment with an alcohol, such as methanol (B129727) (methanolysis), cleaves the silyl (B83357) ester bonds to yield the final phosphonic acid. researchgate.net This method is valued for its mild conditions and compatibility with a wide range of functional groups.

Other synthetic routes include catalytic hydrogenolysis if benzyl (B1604629) esters are used instead of ethyl esters, and reactions with other boron or silyl reagents. researchgate.net Furthermore, this compound itself can participate in reactions, such as the Michaelis-Arbuzov reaction, with various electrophiles to generate a diverse array of substituted phosphonate esters, which can subsequently be hydrolyzed to the corresponding phosphonic acid derivatives. acs.orgresearchgate.net

This compound as an Electrolyte Additive in Energy Storage Systems

This compound (DEPP) has emerged as a significant electrolyte additive in the development of high-performance and safer lithium batteries, particularly lithium metal batteries (LMBs). researchgate.net Its primary function is to enhance the stability of the electrode-electrolyte interfaces, which is critical for long-term battery performance. deepdyve.com

Contribution to Solid Electrolyte Interphase (SEI) and Cathode Electrolyte Interphase (CEI) Formation

A key factor in the performance and longevity of lithium batteries is the formation of a stable protective layer on the surface of the electrodes: the Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI) on the cathode. researchgate.netacs.org DEPP plays a crucial role as a film-forming additive. deepdyve.com It is designed to be preferentially decomposed (on the anode) or oxidized (on the cathode) compared to the bulk electrolyte solvents (like carbonates). researchgate.net

This preferential decomposition leads to the formation of a stable, dense, and uniform SEI on the lithium metal anode. researchgate.net This DEPP-derived SEI layer acts as a physical barrier, preventing the continuous decomposition of the electrolyte during repeated charging and discharging cycles. acs.orgresearchgate.net Similarly, on the cathode side, DEPP can be oxidized to form a robust CEI film. This is particularly beneficial in high-voltage cathodes like lithium cobalt oxides (LiCoO2) and LiNi0.5Mn1.5O4, where it suppresses the oxidative decomposition of the electrolyte and mitigates adverse reactions, such as those involving hydrofluoric acid (HF) that can degrade the cathode material. researchgate.netrsc.orgijemnet.com

Mitigating Dendrite Growth in Lithium Metal Batteries

One of the most significant challenges hindering the commercialization of lithium metal batteries is the formation and growth of lithium dendrites. nih.govuni-kiel.deosti.gov These needle-like structures can grow from the anode during charging, leading to poor cycling efficiency, capacity loss, and severe safety hazards, including internal short circuits and thermal runaway. incompliancemag.com

The stable SEI layer formed by the addition of DEPP is instrumental in suppressing dendrite growth. researchgate.net By creating a more uniform and mechanically robust interface, the DEPP-derived SEI promotes even deposition of lithium ions during the plating process. This inhibits the nucleation and proliferation of dendrites, thereby enhancing the safety and lifespan of the battery. researchgate.net Research has shown that in Li||Li symmetrical cells, the presence of DEPP in the electrolyte enables stable cycling for hundreds of hours without short-circuiting, demonstrating its effectiveness in dendrite mitigation. researchgate.net

Enhancing Cycling Stability and Capacity Retention

The cumulative benefits of a stable SEI/CEI and suppressed dendrite growth translate directly into improved cycling stability and capacity retention. researchgate.netresearchgate.net By preventing the continuous consumption of the electrolyte and the active lithium, DEPP significantly reduces the irreversible capacity loss that occurs with each cycle. researchgate.net

Table 1: Effect of DEPP Additive on Battery Performance

| Battery Type | Test Conditions | Performance Metric | Baseline Electrolyte | Electrolyte with DEPP |

| Li | Li Symmetrical Cell | 1 mA cm⁻² | Stable Cycling Duration | |

| Li/LiMn2O4 Cell | 55 °C, 1C rate, 100 cycles | Capacity Retention | 40% | 78% |

| LiCoO2 | Li Full Battery | - | Cycling & Rate Performance |

Future Directions and Emerging Research Avenues for Diethyl Phenylphosphonite

Exploration of Novel Reactivity Patterns and Transformation Pathways

The exploration of new reactions involving diethyl phenylphosphonite is a key area of future research. While its role in established transformations is known, its potential in novel reactivity patterns is still being uncovered. A significant area of interest is its participation in reactions driven by electron-donor–acceptor (EDA) complexes. beilstein-journals.org Under visible-light irradiation, EDA complexes formed between this compound and suitable acceptors can initiate unique chemical transformations, often avoiding the need for traditional transition metal or photoredox catalysts. beilstein-journals.org This approach aligns with the principles of green chemistry by using light as a clean energy source. beilstein-journals.org

Researchers are also investigating its behavior in complex reaction cascades and multicomponent reactions. For instance, its reaction with glyoxylic acid has been shown to be complex, leading to a mixture of products through various condensation and hydrolysis pathways. uni-greifswald.de Understanding and controlling these intricate pathways could lead to the synthesis of novel and structurally complex organophosphorus compounds. uni-greifswald.de Further studies are expected to focus on harnessing its reactivity in radical-mediated processes, including oxidative sulfurization where it can be converted to O,O-diethyl-S-phenyl phosphorothioate. escholarship.org

Future investigations will likely delve into:

Light-Induced Transformations: Expanding the scope of EDA complex-initiated reactions to forge new types of chemical bonds.

Cycloaddition Reactions: Utilizing this compound as a precursor in [3+2] and other cycloaddition reactions to build complex heterocyclic systems. beilstein-journals.org

Controlled Hydrolysis and Condensation: Developing selective methods to control its reaction with polyfunctional molecules like glyoxylic acid to favor specific product formation. uni-greifswald.de

Development of Advanced Catalytic Systems Featuring this compound Ligands

This compound and its derivatives serve as effective ligands in transition metal catalysis, a role that is poised for significant expansion. Their ability to fine-tune the electronic and steric environment of a metal center is crucial for enhancing catalytic activity and selectivity. uni-greifswald.descbt.com In palladium-catalyzed cross-coupling reactions, such as the Hirao reaction for C-P bond formation, phosphonite ligands are instrumental. rsc.org Future work will focus on designing novel catalytic systems that offer higher efficiency, broader substrate scope, and improved functional group tolerance.

An emerging trend is the development of catalysts for polymerization reactions. Organonickel complexes featuring phosphanyl-enolate or related ligands, which can be derived from phosphonites, are important for ethylene (B1197577) oligomerization and polymerization, including the Shell Higher Olefin Process (SHOP). uni-greifswald.de The properties of the resulting polymers can be tuned by modifying the phosphorus ligand. uni-greifswald.de

Key research directions include:

Ligand Modification: Synthesizing new phosphonite ligands with tailored steric and electronic properties to improve performance in reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. sigmaaldrich.comresearchgate.net

Asymmetric Catalysis: Designing chiral phosphonite ligands for enantioselective hydrogenation and other asymmetric transformations, a critical area for the pharmaceutical and fine chemical industries. ajchem-b.com

Polymerization Catalysis: Creating advanced rare-earth metal and other transition metal catalysts with phosphonite-based ligands for the precise polymerization of olefins and dienes, targeting polymers with specific microstructures and molecular weights. mdpi.com

| Catalytic Reaction | Metal Center | Role of Phosphonite Ligand | Key Research Goal | Reference |

|---|---|---|---|---|

| Hirao Reaction (C-P Coupling) | Palladium (Pd) | Facilitates reductive elimination and ligand substitution steps. | Improve reaction rates and efficiency under milder conditions. | rsc.org |

| Ethylene Oligomerization/Polymerization (e.g., SHOP) | Nickel (Ni) | Controls catalyst activity and selectivity, influencing polymer chain length. | Tune molecular weight and create copolymers with specific properties. | uni-greifswald.de |

| Asymmetric Hydrogenation | Rhodium (Rh), Ruthenium (Ru) | Provides a chiral environment for enantioselective hydrogen transfer. | Achieve high enantiomeric excess in the synthesis of chiral molecules. | ajchem-b.com |

Expansion of this compound Applications in Functional Materials

The application of this compound is extending beyond synthesis and catalysis into the realm of advanced functional materials. A particularly promising area is in energy storage, specifically as an electrolyte additive for lithium-ion batteries. researchgate.net Research has demonstrated that this compound can be preferentially decomposed on the surface of lithium metal anodes and oxidized on cathodes like lithium cobalt oxide (LiCoO₂) and spinel LiMn₂O₄. researchgate.netresearchgate.net This process forms a stable and dense solid electrolyte interphase (SEI) and cathode electrolyte interphase (CEI), respectively. researchgate.netresearchgate.net

These protective films are crucial for:

Inhibiting Dendrite Growth: Suppressing the formation of lithium dendrites, which can cause short circuits and battery failure. researchgate.net

Enhancing Stability: Preventing the continuous decomposition of the electrolyte and suppressing the dissolution of manganese from the cathode at elevated temperatures. researchgate.netresearchgate.net

Improving Performance: Leading to enhanced cycling stability, capacity retention, and rate performance of the battery. researchgate.netresearchgate.net

Future research will focus on optimizing the concentration of this compound and exploring its use in combination with other additives to further enhance battery performance, particularly for high-voltage applications. researchgate.net Beyond batteries, its derivatives are being investigated as precursors for metal-organic frameworks (MOFs) and other hybrid organic-inorganic materials with tailored properties for gas storage, separation, and catalysis. acs.orgrsc.org

| Application Area | Function of this compound | Observed Improvement | Reference |

|---|---|---|---|

| Lithium Metal Batteries (Anode) | Forms a stable Solid Electrolyte Interphase (SEI). | Inhibits lithium dendrite growth; stable cycling for over 200 hours. | researchgate.net |

| LiCoO₂ Cathodes | Forms a dense Cathode Electrolyte Interphase (CEI). | Suppresses electrolyte decomposition, enhances cycling and rate performance. | researchgate.net |

| LiMn₂O₄ Cathodes | Electrolyte additive to form a protective film. | Improves capacity retention from 40% to 78% at 55 °C. | researchgate.net |

Deeper Integration of Computational and Experimental Research in this compound Studies

The synergy between computational modeling and experimental work is becoming indispensable for advancing the chemistry of this compound. researchgate.net Density Functional Theory (DFT) and other computational methods provide powerful tools to elucidate complex reaction mechanisms, predict reactivity, and design new molecules and materials from first principles. rsc.org For instance, computational studies have been used to investigate the solvolysis of related organophosphorus compounds and to clarify the pathways of palladium-catalyzed cross-coupling reactions. researchgate.net

This integrated approach allows researchers to:

Elucidate Reaction Mechanisms: Calculate transition state energies and map out reaction pathways, such as the addition-elimination pathway involving a trigonal bipyramidal intermediate in nucleophilic substitution. researchgate.net

Predict Properties: Model the electronic structure and properties of phosphonite-based ligands and materials to guide experimental synthesis.

Rational Design: Design new catalysts and functional materials with optimized properties before their synthesis, saving time and resources. researchgate.net

Future research will see an even deeper integration, with computational screening of virtual libraries of phosphonite derivatives to identify promising candidates for specific applications in catalysis and materials science. acs.org The consistency between experimental and computational results validates proposed principles and provides fundamental guidelines for designing next-generation chemical systems. researchgate.net

Sustainable and Scalable Synthesis of this compound

Developing environmentally friendly and scalable methods for synthesizing this compound and its parent compound, diethyl phosphite (B83602), is a critical future direction. solubilityofthings.com Traditional methods can sometimes require harsh conditions or use catalysts that are difficult to separate from the product. "Green chemistry" approaches are being explored to address these challenges. rsc.orgsolubilityofthings.com

One promising avenue is the use of microwave-assisted synthesis. The P-C coupling reaction between an aryl halide and a phosphite, a key step in forming the diethyl phenylphosphonate (B1237145) core structure, can be dramatically accelerated under microwave irradiation, often reducing reaction times from hours to minutes. rsc.org For example, the palladium-catalyzed coupling of bromobenzene (B47551) with diethyl phosphite can achieve a 93% yield in just 5 minutes at 150 °C with microwave heating, compared to only 47% conversion with conventional heating. rsc.org

Other sustainable strategies being investigated include:

Organocatalysis: Employing metal-free organocatalysts, such as diphenyl ditelluride, to promote phosphorylation reactions under milder conditions, potentially powered by alternative energy sources like ultrasound. acs.org

Solvent Optimization: Screening for greener and more benign solvents to replace traditional volatile organic compounds.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

These efforts are aimed at making the production of this compound and related compounds more cost-effective, energy-efficient, and environmentally responsible, facilitating their broader application in industry and research. solubilityofthings.comacs.org

Q & A

Q. What are the critical physical-chemical properties of Diethyl Phenylphosphonite (CAS 1638-86-4) for laboratory handling and experimental design?

this compound (C₁₀H₁₅O₂P, MW 198.2 g/mol) is a phosphorus-containing reagent with a density of 1.032 g/mL at 25°C and a boiling point of 235°C . Its structure includes a phenyl group bonded to a phosphonite core with two ethoxy substituents, making it highly reactive in nucleophilic and coordination chemistry. Key handling considerations include storage under inert gas (e.g., nitrogen) to prevent hydrolysis and oxidation. While not classified as hazardous, standard PPE (gloves, goggles) and ventilation are recommended .

Q. How should researchers safely handle and store this compound to ensure stability?

Store in a cool, dry environment (<25°C) under nitrogen or argon to minimize air and moisture exposure. Use amber glass containers to reduce light-induced degradation. Avoid contact with strong oxidizing agents or water, which may trigger hydrolysis. Waste disposal should comply with institutional guidelines for organophosphorus compounds .

Advanced Research Questions

Q. What synthetic methodologies enable the use of this compound in preparing α-aminobisphosphoric derivatives?

this compound serves as a phosphorus nucleophile in one-pot reactions with triphenylphosphonium tetrafluoroborate and acylated imidates to yield α-aminobisphosphonates. For example, under catalyst-free conditions at room temperature, it reacts with ethyl N-acylimidates to form bisphosphoric analogs in 60–85% yields. This method avoids harsh catalysts and allows structural diversification by varying the acyl chloride precursor .

Q. How do reaction conditions influence the efficiency of C–P bond formation in Michaelis-Arbuzov reactions involving this compound?

The Michaelis-Arbuzov reaction with this compound can be optimized using LaCl₃·7H₂O as a catalyst under solvent-free (neat) conditions. For example, coupling 3-bromoquinoline with dimethyl phenylphosphonite at 80°C for 6 hours achieves >90% conversion. Key factors include:

- Catalyst loading (5–10 mol% LaCl₃·7H₂O).

- Temperature control to prevent side reactions.

- Exclusion of moisture to avoid phosphonate hydrolysis .

Q. What analytical techniques are recommended for characterizing this compound-derived products and resolving data contradictions?

- NMR Spectroscopy : ³¹P NMR distinguishes phosphonite intermediates (δ ~110–120 ppm) from oxidized byproducts (δ ~20–30 ppm for phosphonates).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities in bisphosphonate products. Discrepancies in reaction yields may arise from trace moisture or competing nucleophiles; replicate experiments under rigorously anhydrous conditions are advised .

Q. How does this compound compare to other phosphorus reagents in synthesizing unsymmetric bisphosphonates?

Unlike methyl diphenylphosphinite, this compound provides higher regioselectivity in unsymmetric bisphosphonate synthesis due to its lower steric hindrance and stronger nucleophilicity. For example, in reactions with 1-ethoxyphosphonates, it achieves 75–90% yields of phosphonyl-phosphinyl analogs, whereas bulkier reagents (<50% yields) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |